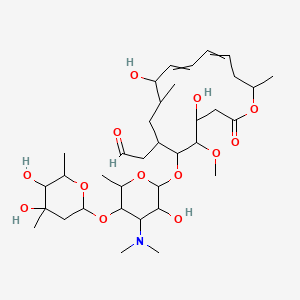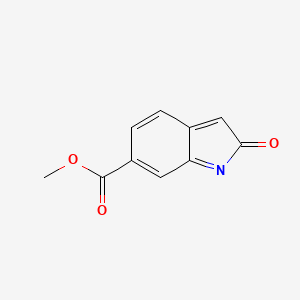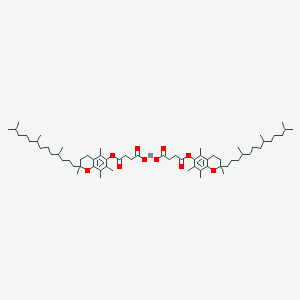
2-Chloro-1,3-dimethylimidazolidin-1-ium tetrafluoroborate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloro-1,3-dimethylimidazolidin-1-ium tetrafluoroborate is a chemical compound with the molecular formula C5H10ClN2.BF4. It is known for its use in various organic synthesis reactions, particularly as a coupling reagent in peptide synthesis. The compound is characterized by its white to off-white crystalline powder form and is sensitive to moisture and light .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1,3-dimethylimidazolidin-1-ium tetrafluoroborate typically involves the reaction of 1,3-dimethylimidazolidine with a chlorinating agent such as thionyl chloride or phosphorus pentachloride. The resulting 2-chloro-1,3-dimethylimidazolidinium chloride is then reacted with tetrafluoroboric acid to yield the tetrafluoroborate salt .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving controlled temperature and pressure conditions to ensure the stability of the product .
化学反应分析
Types of Reactions
2-Chloro-1,3-dimethylimidazolidin-1-ium tetrafluoroborate undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Coupling Reactions: It is widely used in peptide coupling reactions, facilitating the formation of peptide bonds.
Common Reagents and Conditions
Common reagents used in reactions with this compound include nucleophiles such as amines and alcohols. The reactions are typically carried out in solvents like dichloromethane or acetonitrile under mild to moderate temperature conditions .
Major Products Formed
The major products formed from these reactions depend on the specific nucleophile used. For example, in peptide coupling reactions, the major product is the peptide bond formed between amino acids .
科学研究应用
2-Chloro-1,3-dimethylimidazolidin-1-ium tetrafluoroborate has several scientific research applications:
Chemistry: It is used as a coupling reagent in organic synthesis, particularly in the formation of peptide bonds.
Medicine: It plays a role in the synthesis of pharmaceutical compounds, aiding in the development of new drugs.
Industry: The compound is used in the production of various chemical intermediates and specialty chemicals.
作用机制
The mechanism of action of 2-Chloro-1,3-dimethylimidazolidin-1-ium tetrafluoroborate involves its ability to act as a coupling reagent. It facilitates the formation of peptide bonds by activating carboxyl groups, making them more reactive towards nucleophilic attack by amines. This activation is achieved through the formation of an intermediate complex that enhances the electrophilicity of the carboxyl group .
相似化合物的比较
Similar Compounds
2-Chloro-1,3-dimethylimidazolidinium chloride: Similar in structure but differs in the counterion, which is chloride instead of tetrafluoroborate.
2-Chloro-1,3-dimethylimidazolidinium hexafluorophosphate: Another similar compound with hexafluorophosphate as the counterion.
Uniqueness
2-Chloro-1,3-dimethylimidazolidin-1-ium tetrafluoroborate is unique due to its specific counterion, tetrafluoroborate, which can influence its solubility and reactivity in certain reactions. This makes it particularly useful in specific synthetic applications where other similar compounds may not be as effective .
属性
IUPAC Name |
2-chloro-1,3-dimethylimidazolidin-1-ium;tetrafluoroborate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11ClN2.BF4/c1-7-3-4-8(2)5(7)6;2-1(3,4)5/h5H,3-4H2,1-2H3;/q;-1/p+1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJAWOGYVMSAHHH-UHFFFAOYSA-O |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.C[NH+]1CCN(C1Cl)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12BClF4N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.42 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![4-(Ethylamino)-2-(3-methoxypropyl)-1,1-dioxo-3,4-dihydrothieno[3,2-e]thiazine-6-sulfonamide](/img/structure/B7888349.png)


![(2S,3R,4S,5S,6R)-2-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-2-[[(3S,5R,8R,9R,10R,12R,13R,14R,17S)-12-hydroxy-17-[(2S)-2-hydroxy-6-methylhept-5-en-2-yl]-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-6-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B7888373.png)
![4-Amino-5-[(2-methylpropan-2-yl)oxy]-5-oxopentanoic acid hydrochloride](/img/structure/B7888394.png)




![7-(1,2,3,4,4a,5,7,7a-Octahydropyrrolo[3,4-b]pyridin-6-yl)-1-cyclopropyl-6-fluoranyl-8-methoxy-4-oxidanylidene-quinoline-3-carboxylic acid hydrochloride](/img/structure/B7888413.png)

![sodium;3-[[(2S,4S)-4-[[(4R,5S,6S)-2-carboxy-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-en-3-yl]sulfanyl]pyrrolidine-2-carbonyl]amino]benzoate](/img/structure/B7888429.png)

![[Fluoranyloxy-[2,3,4-tris(fluoranyl)phenyl]boranyl] hypofluorite](/img/structure/B7888442.png)
